molecular formula C9H11N3 B14909392 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine

1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine

Cat. No.: B14909392
M. Wt: 161.20 g/mol
InChI Key: GXDQYVDEARNRRB-UHFFFAOYSA-N
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Description

1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine is a compound belonging to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring.

Preparation Methods

The synthesis of 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions. The reaction is carried out at 50°C to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. By binding to these receptors, 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can lead to reduced tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as:

Compared to these compounds, 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine is unique due to its specific amine substitution, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-6-yl)ethanamine

InChI

InChI=1S/C9H11N3/c1-6(10)8-3-2-7-4-5-11-9(7)12-8/h2-6H,10H2,1H3,(H,11,12)

InChI Key

GXDQYVDEARNRRB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=C1)C=CN2)N

Origin of Product

United States

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